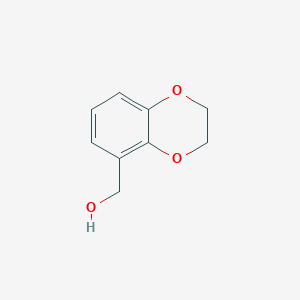

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

描述

Nomenclature and Structural Characteristics within Benzodioxin Chemistry

The systematic name, 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol, precisely describes the molecular architecture. The core of the molecule is a 1,4-benzodioxin (B1211060) ring system. The prefix "2,3-Dihydro-" indicates that the double bond in the dioxin ring is saturated. The numbering of the bicyclic system follows established chemical conventions, with the substituent "-ylmethanol" indicating a hydroxymethyl group (-CH2OH) attached to the 5th position of the benzodioxin ring. tsijournals.com

The structure consists of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring. This fusion imparts a degree of rigidity to the molecule. The heterocyclic six-membered ring containing the two oxygen atoms typically adopts a half-chair conformation. The methanol (B129727) group attached at the 5-position is a key functional group that allows for further chemical modifications.

| Property | Value |

|---|---|

| CAS Number | 274910-19-9 |

| Molecular Formula | C9H10O3 |

| Molecular Weight | 166.17 g/mol |

Historical Perspectives and Evolution of Research on this compound

Research into benzodioxane compounds has a history that extends back to the late 19th and early 20th centuries. tsijournals.com Initial studies focused on the synthesis and basic characterization of the parent benzodioxane and its simpler derivatives. Over time, as synthetic methodologies became more sophisticated, chemists began to explore the preparation of more complex, substituted benzodioxanes.

The specific synthesis and detailed study of this compound is a more recent development within the broader history of benzodioxin chemistry. Its emergence is closely tied to the growing interest in the pharmacological potential of benzodioxin-containing molecules. Researchers recognized that the 2,3-dihydro-1,4-benzodioxin scaffold could be a valuable component in the design of new therapeutic agents. This led to the development of synthetic routes to access a variety of functionalized benzodioxins, including this compound, which serves as a key intermediate for introducing further molecular diversity.

Current Research Significance and Emerging Trends in the Study of this compound

The contemporary significance of this compound lies predominantly in its role as a versatile precursor in medicinal chemistry. The 2,3-dihydro-1,4-benzodioxin moiety is a recognized pharmacophore, meaning it is a structural feature responsible for a drug's biological activity. mdpi.com This scaffold is present in a number of biologically active compounds.

Recent research has demonstrated the utility of the 2,3-dihydro-1,4-benzodioxin core in the development of various therapeutic agents. For instance, derivatives of this structure have been investigated as potent and selective inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. nih.gov In these studies, the benzodioxin structure serves as a key component for interaction with the enzyme's active site.

Furthermore, other derivatives of the 2,3-dihydro-1,4-benzodioxin ring system have been synthesized and evaluated for their potential as α-glucosidase inhibitors, which are relevant in the management of diabetes. scielo.br The versatility of the benzodioxin scaffold allows for the synthesis of a wide range of analogues to explore structure-activity relationships.

An emerging trend is the use of this compound and related compounds as building blocks in the synthesis of novel compounds with potential applications in treating neurological disorders. For example, the related compound Viloxazine, which contains a morpholine (B109124) ring attached to a phenoxymethyl (B101242) group, has been developed for the treatment of ADHD. chemicalbook.comtandfonline.com While not directly synthesized from this compound, the underlying chemical principles and the importance of the substituted aromatic ether are relevant.

The ongoing exploration of the chemical space around the 2,3-dihydro-1,4-benzodioxin nucleus continues to be a fruitful area of research, with this compound playing a crucial role as a readily available and modifiable starting material for the synthesis of new chemical entities with potential therapeutic applications.

| Therapeutic Area | Target | Significance |

|---|---|---|

| Oncology | PARP1 | Development of novel cancer therapies. nih.gov |

| Diabetes | α-glucosidase | Potential for new treatments for type 2 diabetes. scielo.br |

| Neurological Disorders | Various | Scaffold for drugs targeting central nervous system disorders. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATIARBIFSKYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379872 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274910-19-9 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2,3 Dihydro 1,4 Benzodioxin 5 Ylmethanol

Primary Synthetic Routes to 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol and its Precursors

The fundamental approaches to synthesizing this compound often commence with precursors that already contain the benzodioxin core or involve its formation as a key step.

Reduction of Carboxylic Acid Derivatives (e.g., 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid)

A direct and efficient method for the preparation of (2,3-Dihydro-1,4-benzodioxin-5-yl)methanol involves the reduction of its corresponding carboxylic acid, 2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine-5-carboxylic acid. chemicalbook.comontosight.ai This transformation is typically achieved using powerful reducing agents capable of converting carboxylic acids to primary alcohols. Lithium aluminium hydride (LiAlH₄) is a commonly employed reagent for this purpose. chemicalbook.com The reaction is generally conducted in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reactivity of the hydride reagent. chemicalbook.com

The process involves the nucleophilic attack of a hydride ion from the aluminohydride complex onto the electrophilic carbonyl carbon of the carboxylic acid. This reaction proceeds through a dianion intermediate where two oxygens are complexed to an aluminum species, making the reduction more challenging than that of esters or aldehydes. libretexts.org Despite this, the method provides a high-yield pathway to the desired alcohol. chemicalbook.com

Table 1: Reduction of 2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine-5-carboxylic acid

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|

Multi-Step Synthesis Protocols Involving Aromatic Cyclization

An alternative strategy for constructing the 2,3-dihydro-1,4-benzodioxin ring system involves the cyclization of appropriately substituted aromatic precursors. nih.govnih.gov A common approach begins with a catechol derivative, such as methyl 2,3-dihydroxybenzoate. nih.gov This starting material undergoes an alkylation reaction with a 1,2-dihaloethane, typically 1,2-dibromoethane (B42909), in the presence of a base like potassium carbonate. nih.gov This step forms the characteristic dioxane ring fused to the benzene (B151609) ring, yielding a 2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine-5-carboxylate ester. nih.gov

Following the successful cyclization, the ester functionality can be hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide. nih.gov This carboxylic acid intermediate can then be subjected to reduction, as described in the previous section, to furnish this compound. This multi-step pathway offers versatility, allowing for the synthesis of various substituted benzodioxin derivatives by starting with appropriately functionalized catechol precursors. nih.govnih.gov

Nucleophilic Ring-Opening of Epoxides by Dihydroxybenzene Derivatives

The formation of the 1,4-benzodioxane (B1196944) ring can also be achieved through the nucleophilic ring-opening of an epoxide by a dihydroxybenzene derivative, such as catechol. rsc.orggoogle.com This method relies on the reactivity of epoxides, which are three-membered cyclic ethers with significant ring strain. nih.gov The reaction can proceed via a base-mediated condensation-cyclization between a bromoepoxide and catechol. rsc.org In this process, the phenolate (B1203915), formed by the deprotonation of catechol, acts as a nucleophile, attacking the epoxide. rsc.org

Another variation involves reacting a catechol derivative with glycidol (B123203) or epichlorohydrin. google.com The reaction between a catechol and glycidol can produce a diol intermediate, which can then be cyclized to form the 1,4-benzodioxane skeleton. google.com The cyclization step is thought to proceed through the in-situ formation of an epoxide, which then reacts with the adjacent hydroxyl group on the benzene ring to form the six-membered dioxane ring preferentially over a seven-membered ring. google.com This approach is a key strategy in the synthesis of various 1,4-benzodioxane natural products and their analogues. rsc.org

Advanced Synthetic Strategies for this compound and Analogues

More sophisticated synthetic methods have been developed to introduce greater molecular diversity and to construct complex benzodioxane-containing molecules.

Mitsunobu Reaction Applications in Ether Formation

The Mitsunobu reaction is a powerful tool for forming carbon-oxygen bonds, particularly ethers, with a high degree of stereochemical control. wikipedia.orgorganic-chemistry.orgnih.gov This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, which in the context of benzodioxane synthesis is often a phenolic hydroxyl group. rsc.orgbyjus.com The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, converting the hydroxyl group into a good leaving group. organic-chemistry.org Subsequent Sₙ2 displacement by the phenolate nucleophile results in the formation of the ether with inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgtcichemicals.com This reaction has been successfully employed in the synthesis of complex 1,4-benzodioxane lignans, where a pre-formed alcohol fragment is coupled with a phenol (B47542) under Mitsunobu conditions to construct a key ether linkage. rsc.org Intramolecular versions of the Mitsunobu reaction can also be used to form cyclic ethers, including the benzodioxane ring itself. nih.govchemistnotes.com

Table 2: Key Reagents in the Mitsunobu Reaction

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate and the alcohol. wikipedia.orgorganic-chemistry.org |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidant that facilitates the formation of the alkoxyphosphonium salt. wikipedia.orgnih.gov |

Functionalization Reactions of the Aromatic Ring (e.g., Halogenation, Nitration)

Once the 2,3-dihydro-1,4-benzodioxin core is established, further diversification can be achieved by functionalizing the aromatic ring. Standard electrophilic aromatic substitution reactions, such as halogenation and nitration, can be applied to introduce new substituents. nih.gov

For instance, the nitration of a 2,3-dihydrobenzo[b] rsc.orgbyjus.comdioxine derivative can be carried out using a mixture of nitric acid and trifluoroacetic acid. nih.gov The position of nitration is directed by the existing substituents on the aromatic ring. The electron-donating nature of the dioxane ether oxygens typically activates the aromatic ring towards electrophilic attack. These newly introduced functional groups, such as nitro or halo groups, can then serve as handles for further synthetic transformations, enabling the creation of a wide array of analogues for structure-activity relationship studies. nih.govnih.gov

Mechanistic Investigations of Reactions Involving the 2,3-Dihydro-1,4-benzodioxin Scaffold

The reactivity of the 2,3-dihydro-1,4-benzodioxin system is governed by the interplay between the electron-rich benzene ring and the adjacent dioxane ring. Mechanistic understanding of its transformations is crucial for the strategic design of complex molecules.

Dioxane Ring Opening and Re-closure Mechanisms

The 2,3-dihydro-1,4-benzodioxin ring is generally stable under many synthetic conditions. However, like other aryl ethers, the dioxane ring can undergo cleavage under harsh conditions. Mechanistically, this typically involves protonation of one of the ether oxygens by a strong acid, followed by nucleophilic attack by a conjugate base, leading to ring opening. Re-closure can be envisioned as an intramolecular Williamson ether synthesis, a common method for forming the ring system initially from a catechol precursor. While specific studies detailing extensive ring-opening and re-closure mechanisms on the this compound scaffold itself are not prevalent in the reviewed literature, the stability of the heterocyclic ring is a key feature often exploited in multi-step syntheses where other parts of the molecule are modified. tsijournals.com

Nucleophilic Attack and Subsequent Rearrangement Pathways

The 2,3-dihydro-1,4-benzodioxin scaffold can undergo several transformations initiated by nucleophilic attack. A notable transformation in related systems is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. nih.govnih.gov This reaction involves the migration of an activated aromatic ring from a heteroatom to a terminal nucleophilic center. nih.gov For a Smiles rearrangement to occur on a benzodioxin derivative, the benzene ring must be sufficiently activated by electron-withdrawing groups, typically positioned ortho and/or para to the ether linkage. benthamopen.com

The general mechanism for a Smiles rearrangement proceeds via a nucleophilic attack on the ipso-carbon of the aromatic ring, forming a spirocyclic intermediate known as a Meisenheimer complex. benthamopen.com This is followed by the cleavage of the carbon-heteroatom bond, resulting in the migration of the aryl group. While the classic Smiles rearrangement often involves sulfonamides, the principles can be extended to other systems. nih.govmanchester.ac.uk In the context of the benzodioxin scaffold, this pathway provides a route to structurally diverse isomers that would be challenging to access through other means.

Another form of nucleophilic attack involves the reaction of functional groups attached to the scaffold. For instance, the synthesis of N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine involves the deprotonation of an amino or sulfonamido group with a strong base like lithium hydride, creating a potent nucleophile that then attacks an electrophile. scielo.br

Formation and Reactivity of Key Intermediates

The synthesis and functionalization of the 2,3-dihydro-1,4-benzodioxin ring system involve several key reactive intermediates.

Phenoxide Intermediates: The most common synthesis of the benzodioxin ring involves the reaction of a catechol derivative with a 1,2-dielectrophile (like 1,2-dibromoethane). This reaction proceeds through a catecholate or diphenoxide intermediate, formed by deprotonating the catechol hydroxyl groups with a base such as potassium carbonate. This nucleophilic intermediate then undergoes a double SN2 reaction to form the dioxane ring. mdpi.comnih.gov

Meisenheimer Complexes: As discussed in the context of the Smiles rearrangement, the formation of a transient, negatively charged spirocyclic Meisenheimer intermediate is a key mechanistic step. The stability of this intermediate, influenced by the electronic nature of the substituents on the aromatic ring, dictates the feasibility and rate of the rearrangement. benthamopen.com

Diazonium Salt Intermediates: Amino-substituted benzodioxins can be converted into diazonium salts, which are highly versatile intermediates. These salts can undergo a variety of transformations, such as the Sandmeyer reaction, to introduce a wide range of substituents (halogens, cyano groups, etc.) onto the aromatic ring. researchgate.net This pathway is crucial for creating diverse libraries of benzodioxin derivatives for structure-activity relationship studies. researchgate.net

Optimization of Synthetic Protocols and Reaction Parameters

The synthesis of this compound typically begins with the construction of the core ring system, followed by functional group manipulation. A common precursor is Methyl 2,3-dihydrobenzo[b] eurekaselect.comnih.govdioxine-5-carboxylate, which can be synthesized from Methyl 2,3-dihydroxybenzoate. nih.gov The final alcohol is then obtained by the reduction of the methyl ester.

The key cyclization step, a Williamson ether synthesis, is subject to optimization of several parameters to maximize yield and purity.

Table 1: Optimization Parameters for the Synthesis of Methyl 2,3-dihydrobenzo[b] eurekaselect.comnih.govdioxine-5-carboxylate

Following the successful synthesis of the ester, the final step is its reduction to the primary alcohol, this compound. The choice of reducing agent is critical for this transformation.

Table 2: Reducing Agents for Ester to Alcohol Conversion

Optimization of this reduction step involves selecting the appropriate reagent based on the presence of other functional groups in the molecule and ensuring the reaction goes to completion without side reactions. The progress is typically monitored by techniques like Thin-Layer Chromatography (TLC). nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 2,3 Dihydro 1,4 Benzodioxin 5 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton NMR (¹H NMR) analysis provides the initial and most direct insight into the molecular structure by mapping the chemical environment of all hydrogen atoms. The spectrum of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol reveals distinct signals corresponding to the aromatic, dioxin, and hydroxymethyl protons.

A representative ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows characteristic chemical shifts (δ) measured in parts per million (ppm). chemicalbook.com The aromatic region displays a complex multiplet between 6.79 and 6.87 ppm, integrating to three protons, which corresponds to the hydrogens on the benzene (B151609) ring. chemicalbook.com A singlet at 4.66 ppm, integrating to two protons, is assigned to the methylene (B1212753) protons (-CH₂OH) of the methanol (B129727) group. chemicalbook.com The four protons of the ethylenedioxy bridge on the dioxin ring appear as two distinct multiplets, one at 4.30-4.32 ppm and another at 4.25-4.28 ppm, each integrating to two protons. chemicalbook.com A broad singlet, observed at approximately 2.19 ppm, is characteristic of the hydroxyl (-OH) proton. chemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.87-6.79 | Multiplet (m) | 3H | Aromatic Protons (H-6, H-7, H-8) |

| 4.66 | Singlet (s) | 2H | Methylene Protons (-CH₂OH) |

| 4.32-4.30 | Multiplet (m) | 2H | Dioxin Protons (-OCH₂-) |

| 4.28-4.25 | Multiplet (m) | 2H | Dioxin Protons (-OCH₂-) |

| 2.19 | Broad Singlet (bs) | 1H | Hydroxyl Proton (-OH) |

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in the molecule. The structure of this compound contains nine carbon atoms, which are expected to produce a corresponding number of signals in the ¹³C NMR spectrum, assuming no coincidental overlap.

The spectrum is typically divided into distinct regions. The aromatic carbons, except for those bonded to oxygen, are expected to resonate in the downfield region of approximately 115-130 ppm. The two aromatic carbons directly attached to oxygen atoms (C-4a and C-8a) and the carbon bearing the hydroxymethyl group (C-5) would appear further downfield, typically in the range of 140-150 ppm, due to the deshielding effect of the electronegative oxygen atoms. The carbon of the methylene group (-CH₂OH) is anticipated to produce a signal around 60-65 ppm. The two equivalent methylene carbons of the dioxin ring (-OCH₂CH₂O-) are expected in a similar region, typically between 60 and 70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 140-150 | C-4a, C-8a |

| 135-145 | C-5 |

| 115-130 | C-6, C-7, C-8 |

| 60-70 | C-2, C-3 |

| 60-65 | -CH₂OH |

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signal of the -CH₂OH group (at ~4.66 ppm) to its corresponding ¹³C signal (~60-65 ppm), the aromatic proton signals to their respective aromatic carbon signals, and the dioxin proton signals to their carbon signals (~60-70 ppm). emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This is crucial for establishing the connectivity across quaternary (non-protonated) carbons. For instance, the methylene protons of the hydroxymethyl group (~4.66 ppm) would show correlations to the aromatic carbon they are attached to (C-5), as well as to the neighboring aromatic carbon (C-6) and the bridgehead carbon (C-4a). These long-range correlations are definitive proof of the substituent's position on the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. mdpi.com In the context of this compound, a NOESY spectrum would be expected to show a cross-peak between the protons of the hydroxymethyl group and the aromatic proton at the C-6 position, confirming their spatial proximity and further validating the structural assignment. mdpi.com

While solution-state NMR provides information about the time-averaged conformation of a molecule, Solid-State NMR (SSNMR) spectroscopy can elucidate the structure and dynamics of molecules in their solid, crystalline form. This technique is particularly valuable for identifying the presence of different polymorphs (different crystalline forms of the same compound) and for determining the precise molecular conformation without the influence of a solvent. For this compound, SSNMR could reveal details about the planarity of the benzodioxin ring system and the orientation of the hydroxymethyl substituent relative to the ring in the solid state, providing insights into intermolecular interactions such as hydrogen bonding within the crystal lattice.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₉H₁₀O₃. chemicalbook.com

The theoretical exact mass (monoisotopic mass) calculated for C₉H₁₀O₃ is 166.06299 Da. An HRMS experiment would measure the experimental mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). If the experimentally determined mass matches the calculated theoretical mass within a very narrow tolerance (typically < 5 ppm), it provides definitive confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl group, the aromatic ring, the dioxane ring, and the ether linkages.

The most prominent feature in the spectrum is a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This band is indicative of the O-H stretching vibration of the primary alcohol's hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding in the sample.

The aromatic part of the molecule gives rise to several distinct peaks. Absorptions for aromatic C-H stretching are typically observed just above 3000 cm⁻¹, often in the 3030-3100 cm⁻¹ range. The carbon-carbon stretching vibrations (C=C) within the benzene ring produce characteristic peaks in the 1450-1600 cm⁻¹ region.

The aliphatic portions of the molecule, specifically the methylene (-CH₂) groups of the dioxane ring and the methanolic carbon, are identified by C-H stretching vibrations. These typically appear in the 2850-2960 cm⁻¹ range. scirp.org

Finally, the C-O bonds of the ether linkages in the dioxane ring and the primary alcohol result in strong, characteristic absorption bands in the fingerprint region of the spectrum, typically between 1050 cm⁻¹ and 1250 cm⁻¹. The C-O stretch of the primary alcohol is expected around 1050 cm⁻¹, while the aryl-alkyl ether C-O stretches appear at higher wavenumbers.

The key absorption bands and their corresponding functional groups are summarized in the table below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100-3030 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (-CH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1050 | C-O stretch | Ether & Alcohol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The absorption of UV radiation excites electrons from lower energy molecular orbitals (π) to higher energy molecular orbitals (π*).

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene derivative. Benzene itself typically displays two primary absorption bands: a strong E₂ band around 204 nm and a weaker, fine-structured B band around 254 nm. Both of these are due to π → π* transitions.

In this compound, the oxygen atoms of the dioxane ring and the hydroxyl group of the methanol substituent act as auxochromes. These groups possess non-bonding electrons that can interact with the π-electron system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect) of the primary absorption bands. Therefore, the B-band (benzenoid band) is expected to be shifted to a wavelength longer than 254 nm.

| Electronic Transition | Wavelength Range (λmax) | Chromophore |

| π → π* (E₂-band) | ~210-230 nm | Substituted Benzene Ring |

| π → π* (B-band) | ~260-280 nm | Substituted Benzene Ring |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the published literature, extensive analysis of closely related 1,4-benzodioxane (B1196944) derivatives allows for a detailed and accurate prediction of its solid-state structure. nih.gov

X-ray crystallography on analogous compounds reveals that the six-membered dihydrodioxine ring is not planar. nih.gov It adopts a half-chair conformation . In this arrangement, the benzene ring is planar, and the two oxygen atoms lie within this plane. However, the two saturated carbon atoms of the dioxane ring (C2 and C3) are puckered out of the plane of the aromatic system. One carbon atom is displaced above the plane, while the other is displaced below it, leading to the characteristic half-chair shape. nih.gov This conformation minimizes steric strain within the fused ring system. Studies on related structures have quantified these displacements, showing one carbon atom displaced by approximately +0.21 Å and the other by -0.56 Å from the mean plane of the benzodioxin core. nih.gov

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding, facilitated by the primary alcohol functional group. The hydroxyl group (-OH) is a potent hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).

It is anticipated that in the solid state, molecules of this compound would form extended networks linked by O-H···O hydrogen bonds. These interactions would likely create chains or sheets of molecules, which then pack together to form the three-dimensional crystal lattice. Such hydrogen bonding networks are crucial in stabilizing the crystal structure and determining the material's physical properties, such as its melting point and solubility. In addition to the strong O-H···O bonds, weaker C-H···O interactions may also play a role in consolidating the crystal packing. nih.gov

Computational Chemistry and Theoretical Investigations of 2,3 Dihydro 1,4 Benzodioxin 5 Ylmethanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in predicting the geometric and electronic properties of molecules like 2,3-dihydro-1,4-benzodioxin-5-ylmethanol.

Geometry Optimization and Electronic Structure Calculations

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms in three-dimensional space, corresponding to the most stable conformation of the molecule. For derivatives of 2,3-dihydro-1,4-benzodioxine, DFT calculations, often using the B3LYP functional with a basis set like 6-31+g(d,p), are employed to obtain the optimized molecular structure. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

The electronic structure of the molecule is also elucidated through these calculations. This includes the distribution of electrons within the molecule, which governs its chemical behavior. For instance, in a study on a related benzimidazole (B57391) compound, DFT calculations at the B3LYP/6–311 G(d,p) level were used to compare the optimized structure with experimental data from X-ray diffraction, showing good agreement.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. The energies of these orbitals and the resulting gap are key indicators of the molecule's electron-donating and accepting capabilities. For example, a study on norbornadiene derivatives showed that a smaller energy gap correlated with higher chemical reactivity.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Parameters and Their Significance

| Parameter | Description | Significance in Chemical Reactivity |

|---|---|---|

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | The energy of the outermost electron-containing orbital. | Indicates the electron-donating ability of a molecule. Higher EHOMO values suggest a better electron donor. |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | The energy of the lowest energy electron-vacant orbital. | Indicates the electron-accepting ability of a molecule. Lower ELUMO values suggest a better electron acceptor. |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. | A key indicator of molecular stability and reactivity. A large gap signifies high stability and low reactivity, while a small gap indicates higher reactivity. |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are also a valuable tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure or to aid in the interpretation of complex experimental spectra.

For instance, in the structural elucidation of diastereomers of a 2,3-dihydro-1,4-benzodioxine derivative, DFT calculations were used alongside 2D-NOESY NMR experiments to assign the correct stereochemistry. The correlation between calculated and experimental chemical shifts can provide strong evidence for the proposed structure of this compound.

Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) Surfaces for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) or Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor areas), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

MESP surfaces are powerful tools for predicting the reactive sites of a molecule. For this compound, the MESP would likely show negative potential around the oxygen atoms of the dioxin ring and the hydroxyl group, identifying them as potential sites for interaction with electrophiles or for hydrogen bonding. The aromatic ring and the hydrogen atoms would likely exhibit more positive potential.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the electron density of all other molecules.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds.

Table 2: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis

| Contact Type | Description | Expected Significance for this compound |

|---|---|---|

| H···H | Interactions between hydrogen atoms on adjacent molecules. | Generally constitute a large percentage of the surface due to the abundance of hydrogen atoms. |

| O···H / H···O | Hydrogen bonding and other electrostatic interactions between oxygen and hydrogen atoms. | Expected to be significant due to the presence of the hydroxyl group and the ether oxygens in the dioxin ring. |

| C···H / H···C | Interactions involving carbon and hydrogen atoms. | Common in organic molecules, contributing to the overall van der Waals forces. |

| C···C | π-π stacking interactions between aromatic rings. | Possible if the crystal packing allows for favorable orientation of the benzene (B151609) rings. |

Reactivity Descriptors and Electrophilicity Index Calculations

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts additional electronic charge from the environment. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Biological Activities and Pharmacological Implications of 2,3 Dihydro 1,4 Benzodioxin 5 Ylmethanol and Its Analogues

Antimicrobial Properties and Mechanisms of Action

Analogues of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol have demonstrated notable antimicrobial activities, primarily through the targeted disruption of essential bacterial processes rather than general membrane lysis.

Disruption of Bacterial Cell Membranes

Current research into the antimicrobial mechanisms of benzodioxane derivatives has not primarily identified direct disruption of bacterial cell membranes as the main mode of action. While many antimicrobial agents function by permeabilizing or depolarizing the cell membrane, the most extensively studied benzodioxane analogues appear to exert their effects through more specific intracellular targets.

Inhibition of Key Metabolic Pathways in Pathogens

A significant mechanism of antibacterial action for analogues of this compound is the inhibition of crucial metabolic pathways, particularly bacterial cell division. Certain benzodioxane-benzamide derivatives have been identified as potent inhibitors of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is an essential and highly conserved bacterial protein that polymerizes to form the Z-ring, a structure critical for initiating cell division. nih.gov By inhibiting FtsZ polymerization, these compounds prevent the formation of the Z-ring, leading to filamentation of the bacteria, a halt in cell division, and eventual cell death. nih.govacs.org This targeted action makes them promising candidates for development as novel antibiotics.

Studies have shown that these benzodioxane-benzamide FtsZ inhibitors are effective against various Gram-positive pathogens, including clinically relevant species like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pneumoniae. nih.govacs.org The bactericidal effect is often accompanied by distinct morphological changes, such as cell elongation and swelling, consistent with the disruption of the normal cell division cycle. acs.org

Antioxidant Activities and Role in Reducing Oxidative Stress

The 1,4-benzodioxin (B1211060) nucleus is a feature in various compounds that exhibit significant antioxidant properties. These activities are crucial for mitigating the cellular damage caused by oxidative stress, a condition linked to numerous chronic diseases. The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals and inhibit lipid peroxidation.

Derivatives of 2,3-dihydro-1,4-benzodioxin have been shown to be potent inhibitors of human low-density lipoprotein (LDL) peroxidation induced by copper. acs.org This process is a key event in the development of atherosclerosis. The ability of these compounds to protect LDLs from oxidation underscores their potential role in reducing oxidative stress. Furthermore, pyrazole (B372694) derivatives incorporating the 2,3-dihydro-1,4-benzodioxin moiety have demonstrated noteworthy inhibitory activity against xanthine (B1682287) oxidase. researchgate.net This enzyme is a significant biological source of superoxide (B77818) radicals, and its inhibition is a recognized strategy for reducing oxidative stress. researchgate.net The antihepatotoxic activity observed in certain dihydropyrimidinone derivatives linked with a 1,4-benzodioxane (B1196944) core further supports the antioxidant capacity of this scaffold, as liver damage is often mediated by oxidative stress. nih.gov

Table 1: Enzyme Inhibition and Antioxidant-Related Activities of 2,3-Dihydro-1,4-benzodioxin Analogues

| Compound Structure | Compound Name/Reference | Target Enzyme | Activity (IC50 in µM) |

|---|---|---|---|

| Pyz-1 researchgate.net | Xanthine Oxidase | 24.32 ± 0.78 |

| Pyz-2 researchgate.net | Xanthine Oxidase | 10.75 ± 0.54 |

| Probucol (Reference) acs.org | LDL Peroxidation | Active (Used as standard) |

| Compound 21 acs.org | LDL Peroxidation | ~5 times more active than Probucol |

Enzyme Inhibition Studies

The 2,3-dihydro-1,4-benzodioxin scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors, targeting enzymes relevant to both neurological disorders and infectious diseases.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters. rsc.org Inhibition of MAO-B is a validated therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease. rsc.org Research has led to the development of 1,4-benzodioxan-substituted chalcone (B49325) derivatives as highly potent and selective inhibitors of human MAO-B (hMAO-B). nih.gov

Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring of the chalcone moiety significantly influence inhibitory potency and selectivity. For instance, the introduction of halogen atoms, such as bromine and fluorine, can lead to compounds with inhibitory concentrations (IC₅₀) in the nanomolar range and high selectivity for MAO-B over MAO-A. nih.gov Kinetic studies have confirmed that these compounds often act as competitive and reversible inhibitors. nih.gov

Table 2: MAO-B Inhibitory Activity of 1,4-Benzodioxan-Substituted Chalcone Analogues

| Compound Structure | Compound Reference | hMAO-B IC50 (µM) | Selectivity Index (SI) for hMAO-B |

|---|---|---|---|

| Compound 13 nih.gov | 0.14 | > 285 |

| Compound 17 nih.gov | 0.068 | > 588 |

| Compound 22 nih.gov | 0.026 | > 1538 |

DprE1 Inhibition

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the viability of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov It plays a critical role in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinan, a major cell wall component. nih.gov The vulnerability of this enzyme has made it a prime target for the development of new antitubercular drugs. nih.govresearchgate.net

The benzodioxane scaffold has been identified among the diverse chemical structures capable of inhibiting DprE1. nih.gov While many DprE1 inhibitors, such as the benzothiazinones (BTZs), act as covalent inhibitors by forming a bond with a cysteine residue in the active site, there is also significant interest in developing non-covalent inhibitors. nih.govresearchgate.net The identification of benzodioxanes as a class of DprE1 inhibitors highlights the potential to develop novel therapeutic agents against tuberculosis, including drug-resistant strains. nih.govresearcher.life Further exploration and optimization of this scaffold could lead to potent drug candidates that disrupt a key pathway in M. tuberculosis.

α-Glucosidase Enzyme Inhibitory Activities

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs for individuals with type-2 diabetes mellitus (T2DM). scielo.br These inhibitors function by delaying the breakdown of complex carbohydrates into glucose, which in turn reduces the post-meal spike in blood sugar levels. scielo.brnih.gov Several synthetic compounds containing the 1,4-benzodioxane moiety have demonstrated significant inhibitory activity against yeast α-glucosidase. scielo.brresearchgate.net

In one study, a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides were synthesized and evaluated for their α-glucosidase inhibitory potential. Many of these compounds exhibited substantial inhibitory effects. scielo.brresearchgate.net The structure-activity relationship of these analogues indicated that the nature, position, and number of functional groups attached to the aryl parts of the molecule are strongly related to their α-glucosidase inhibition. mdpi.com For instance, certain benzotriazole-based bis-Schiff base derivatives with the benzodioxin scaffold displayed outstanding inhibition profiles, with some analogues being more potent than the standard drug, acarbose. mdpi.com

The inhibitory mechanism of these compounds has been suggested to be competitive, as illustrated by kinetic studies of some of the most active derivatives. nih.gov Molecular docking studies have further supported these in vitro findings, providing insights into the binding interactions between the inhibitors and the active site of the α-glucosidase enzyme. scielo.brmdpi.com

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of single-strand DNA breaks and is a significant target for anticancer drug development. nih.govnih.gov Inhibition of PARP1 can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. nih.govnih.gov The compound 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) was identified as a PARP1 inhibitor with an IC50 value of 5.8 μM through a high-throughput virtual screening of the Maybridge small molecule library. nih.gov

This compound was selected as a lead for further chemical modifications, which led to the development of more potent inhibitors. nih.gov The optimization of this scaffold involved the introduction of various substituents to enhance its inhibitory activity. researchgate.net These efforts culminated in the identification of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govbohrium.comoxazine-8-carboxamide, a significantly more potent inhibitor of PARP1 with an IC50 of 0.082 μM. nih.gov PARP1 inhibitors are considered promising anticancer drugs as they can enhance the efficacy of conventional therapies like chemotherapy and radiation by suppressing DNA repair mechanisms in tumor cells. nih.gov

Anticancer and Antiproliferative Activities

Derivatives of the 1,4-benzodioxin and 1,3-benzodioxole (B145889) structures have been the focus of extensive research for their potential as anticancer agents. researchgate.netnih.gov These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the lung, breast, prostate, and liver. researchgate.netnih.gov

For example, a 1,4-benzodioxine derivative, designated as 11a, exhibited a broad spectrum of activity against HepG2, PC-3, MCF-7, and A549 cancer cell lines, with IC50 values below 10 μM, while showing lower toxicity to normal human cell lines. researchgate.net Another study identified 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide (compound 5) as a promising anticancer agent against C6 and A549 cell lines due to its potent inhibitory effects and low toxicity to non-cancerous NIH/3T3 cells. nih.gov

The anticancer mechanisms of these compounds are multifaceted. Some derivatives, like compound 11a, have been found to inhibit tubulin polymerization, a critical process for cell division, with an IC50 of 6.37 μM. researchgate.net Others, such as compound 5, have been shown to induce apoptosis (programmed cell death) and inhibit DNA synthesis in cancer cells. nih.gov The induction of apoptosis by these compounds is further supported by observations of increased Bax/Bcl-2 ratios, elevated expression of the p53 tumor suppressor gene, and activation of caspases. researchgate.net

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1,4-benzodioxine derivative 11a | HepG2, PC-3, MCF-7, A549 | < 10 | Tubulin polymerization inhibitor |

| Compound 5 | A549 | 10.67 ± 1.53 | Induces apoptosis, inhibits DNA synthesis |

| Compound 2 | A549 | 24.0 ± 3.46 | Not specified |

| Compound 3 | A549 | 28.0 ± 1.0 | Not specified |

| Compound 10 | A549 | 29.67 ± 5.51 | Not specified |

| Compound 9 | A549 | 51.5 ± 4.95 | Not specified |

Modulation of Cell Cycle Distribution

Certain analogues of this compound have been shown to influence the cell cycle progression in cancer cells. For instance, the 1,4-benzodioxine derivative 11a was observed to cause an accumulation of MCF-7 breast cancer cells in the G2/M phase of the cell cycle. researchgate.net This arrest at the G2/M checkpoint prevents the cells from entering mitosis and dividing. Additionally, an increase in the percentage of cells in the pre-G1 phase was noted, which is indicative of apoptosis. researchgate.net

Neuroprotective Potential and Associated Mechanisms

Recent studies have explored the neuroprotective effects of 1,4-benzodioxan-substituted derivatives. A series of 1,4-benzodioxan-substituted thienyl chalcone derivatives were designed and evaluated as novel monoamine oxidase B (MAO-B) inhibitors. nih.gov MAO-B is an enzyme involved in the breakdown of neurotransmitters, and its inhibition can have neuroprotective effects. One of the synthesized compounds, compound 12, demonstrated excellent inhibitory activity on human MAO-B with an IC50 value of 0.11 µM. nih.gov Furthermore, this hit compound was assessed for its anti-inflammatory activities in activated microglia and its neuroprotective activity against beta-Amyloid(1-42)-induced cytotoxicity, suggesting its potential in addressing neurodegenerative diseases. nih.gov

Modulation of Specific Biochemical Pathways

Benzodioxole-based thiosemicarbazone derivatives have been investigated for their effects on specific biochemical pathways as part of their anticancer mechanism. The most promising anticancer agent in one study, compound 5, was found to disrupt the mitochondrial membrane potential and inhibit DNA synthesis in A549 and C6 cancer cells. nih.gov To further elucidate its mechanism, compound 5 was also investigated for its SIRT1 inhibitory activity, with docking studies supporting this potential interaction. nih.gov Interestingly, the study found no direct correlation between the anticancer activity of these compounds and the inhibition of cholinesterases. nih.gov

Receptor Binding and Adrenergic System Interactions

The 1,4-benzodioxan nucleus is a well-established pharmacophore in compounds that interact with the adrenergic system. nih.gov A number of benzodioxane analogues have been identified as alpha-adrenergic antagonists. nih.gov Studies have shown that the pharmacological potencies of these benzodioxanes at postsynaptic alpha-receptors correlate with their binding affinities at α1-adrenergic receptor sites. nih.gov This suggests that the pharmacological effects of these drugs are mediated by these "alpha-1 postsynaptic receptors". nih.gov Furthermore, the potencies of these analogues at other binding sites, such as those for 3H-clonidine, are similar to their pharmacological potencies at presynaptic autoreceptors. nih.gov These interactions with the adrenergic system underscore the potential of benzodioxane derivatives to modulate sympathetic nervous system activity. nih.gov

Alpha-Adrenoreceptor (α1D-AR) Antagonism

The anticancer activity of some of these derivatives in human prostate cancer cells has been linked to their interaction with the α1D-AR subtype. This suggests that the α1D-adrenoreceptor could be a potential target for therapeutic intervention in certain cancers, and that benzodioxane derivatives are a promising class of compounds for exploring this potential. The general selectivity of benzodioxane-like structures for α1-adrenoceptor sites has been demonstrated through binding affinity studies, with many derivatives being significantly more potent at inhibiting α1- versus α2-adrenoceptors.

5-HT1A Receptor Agonism

In contrast to the enantioselectivity observed at α1-adrenoreceptors, the 5-HT1A receptor shows a preference for the (S)-enantiomers of certain 1,4-dioxane (B91453) derivatives. This reversed stereochemical requirement underscores the distinct binding pockets of these two receptor types. One such (S)-enantiomer has been identified as a potent 5-HT1A receptor agonist with high selectivity over α1-AR subtypes.

The functional profile of a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines at the 5-HT1A receptor has been evaluated, revealing a spectrum of activity from full agonism to full antagonism. This activity is heavily influenced by the nature of the N4-substituent. For example, a benzamidoethyl derivative was found to be a full agonist. This demonstrates that modifications to the side chain of the benzodioxinylpiperazine core can fine-tune the pharmacological activity at the 5-HT1A receptor.

Below is a data table summarizing the 5-HT1A receptor binding affinities for a series of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine analogues.

| Compound | N4-Substituent | 5-HT1A Binding Affinity (Ki, nM) | Functional Activity |

| 1 | Benzamidoethyl | 0.8 | Full Agonist |

| 7 | Phthalimidobutyl | 1.2 | Mixed Agonist/Antagonist |

| 9 | Saccharinbutyl | 2.5 | Predominantly Antagonist |

This table is representative of the structure-activity relationships discussed in the literature and is for illustrative purposes.

General Adrenergic Agonist Research

The 2,3-dihydro-1,4-benzodioxin nucleus is a core component of many compounds with activity at adrenergic receptors. Research into this chemical family has led to the development of compounds with a range of adrenergic activities, including both agonist and antagonist effects. While the focus of many studies has been on antagonism, particularly at α1-adrenoceptors for the treatment of hypertension, the versatility of the scaffold allows for the design of molecules with varied adrenergic profiles. The synthesis of cyclic analogues of isoxsuprine, a known adrenergic agonist, incorporating the 2,3-dihydro-1,4-benzodioxin ring, points to the exploration of this scaffold for developing new adrenergic agents. nih.gov

Potential in Ocular Therapeutics (e.g., Reduction of Intraocular Pressure)

The potential for 2,3-dihydro-1,4-benzodioxin derivatives in ocular therapeutics, particularly for the management of glaucoma through the reduction of intraocular pressure (IOP), is an area of interest. While direct clinical data on this compound for this indication is not available, a patent has described the use of benzamide (B126) derivatives for treating high ocular tension and glaucoma. google.com Given that α1-adrenoceptor antagonists can influence aqueous humor dynamics, it is plausible that compounds with this mechanism of action could be beneficial in lowering IOP. In 2008, a benzodioxane scaffold was identified as a lead molecule for inhibiting ROCK2, a kinase involved in regulating aqueous humor outflow, with an IC50 of 2 nM. nih.gov Further research is needed to specifically evaluate the effects of this compound and its close analogues on intraocular pressure.

Investigational Therapeutic Areas and Drug Development Candidacy

The 2,3-dihydro-1,4-benzodioxin moiety is present in a number of compounds under investigation for various therapeutic applications, highlighting its importance as a "privileged scaffold" in medicinal chemistry. Beyond its interactions with adrenergic and serotonergic receptors, derivatives of this structure have been explored for a range of other biological targets.

For example, certain phenylpiperazine derivatives of 1,4-benzodioxan have been synthesized and evaluated as selective COX-2 inhibitors with anti-inflammatory properties. nih.gov Additionally, some sulfonamide derivatives incorporating the benzodioxane structure have been investigated for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, suggesting possible applications in diabetes and Alzheimer's disease, respectively. scielo.br More recently, benzodioxane-benzamide derivatives have been developed as potent inhibitors of the bacterial cell division protein FtsZ, with promising activity against multidrug-resistant Staphylococcus aureus. mdpi.com Furthermore, an N-2,3-dihydro-1,4-benzodioxin-6-yl derivative was included in a study evaluating inhibitors of α-synuclein and tau protein aggregation, relevant to neurodegenerative diseases, although this particular compound was not found to be active. acs.org

These diverse areas of research underscore the versatility of the 2,3-dihydro-1,4-benzodioxin scaffold and suggest that this compound and its analogues could be valuable starting points for the development of new therapeutic agents.

Structure Activity Relationship Sar Studies of 2,3 Dihydro 1,4 Benzodioxin 5 Ylmethanol Derivatives

Influence of the 2,3-Dihydro-1,4-benzodioxin Moiety on Biological Activity

The 2,3-dihydro-1,4-benzodioxin ring system is a prominent structural motif found in a multitude of biologically active compounds and approved therapeutic agents. eurekaselect.com Its prevalence in medicinal chemistry is attributed to its unique combination of rigidity and conformational flexibility, as well as its ability to engage in specific interactions with various biological targets like enzymes and receptors. mdpi.com This scaffold serves as a versatile template for developing agents across diverse therapeutic areas.

The inherent chemical properties of the benzodioxin moiety contribute significantly to the pharmacological profile of its derivatives. It is a key component in compounds developed as antihypertensive agents, treatments for neurological conditions such as schizophrenia, and as potential therapies for glaucoma. eurekaselect.com Furthermore, the 2,3-dihydro-1,4-benzodioxin core has been successfully incorporated into inhibitors of 5-lipoxygenase, making these derivatives useful for addressing inflammatory diseases like asthma and arthritis. eurekaselect.com

The significance of this moiety is also highlighted by its role in conferring antihepatotoxic activity. nih.govscielo.br Studies have shown that the 1,4-benzodioxane (B1196944) ring system is a crucial element for this biological effect, alongside other activities such as α-adrenergic blocking and anti-inflammatory actions. scielo.br The versatility of the 2,3-dihydro-1,4-benzodioxin substructure stems from its capacity to be chemically modified, allowing for the fine-tuning of pharmacological properties through the introduction of various functional groups on both the aromatic and the heterocyclic portions of the molecule. mdpi.com

Role of the Hydroxyl Group in Molecular Recognition and Biological Interactions

The hydroxyl (-OH) group, particularly the primary alcohol in the parent compound 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol, is a pivotal functional group in molecular recognition and biological interactions. Hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, allowing them to form strong, directional interactions with amino acid residues in the binding sites of proteins and enzymes. researchgate.net This ability to form extensive hydrogen bond networks can significantly enhance binding affinity. researchgate.net

However, the contribution of a hydroxyl group is context-dependent. Its effectiveness relies on a precise spatial arrangement within the binding pocket to maximize favorable interactions. researchgate.net An improperly positioned hydroxyl group can lead to a significant desolvation penalty without a compensatory gain in binding energy, potentially reducing affinity. researchgate.net

Impact of Substituents and Positional Isomerism on Efficacy and Selectivity

The efficacy and selectivity of 2,3-dihydro-1,4-benzodioxin derivatives are profoundly influenced by the nature and position of substituents on the core structure. SAR studies have demonstrated that even minor modifications can lead to significant changes in biological activity.

In a study of derivatives designed as inhibitors of human low-density lipoprotein (LDL) peroxidation, substitutions at the 6- and 7-positions of the benzodioxin ring were explored. The research identified that a hydroxyl group at the 6-position, combined with specific carboxamido or aminomethyl groups at the 2-position, resulted in compounds that were significantly more active than the reference drug, probucol. nih.gov This highlights the importance of the substituent's electronic properties (e.g., the hydrogen-donating ability of the hydroxyl group) and its specific location on the aromatic ring.

Positional isomerism is also a critical determinant of activity. The synthesis and evaluation of 2-substituted-5-sulfamoyl and 6-sulfamoyl-2,3-dihydro-1,4-benzodioxins revealed differences in their diuretic and antihypertensive properties, underscoring that the placement of the sulfamoyl group dictates the pharmacological outcome. nih.gov

Further examples are found in hybrid molecules. In a series of dihydropyrimidinones linked to a 1,4-benzodioxane moiety, the substituent on a phenyl ring of the dihydropyrimidinone portion was crucial for antihepatotoxic activity. A derivative with a nitro group at the para-position of the phenyl ring was the most potent, whereas isomers with the nitro group at the ortho- or meta-positions, or with a chloro-substituent, were less active. nih.gov Similarly, for N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, the nature of the alkyl or aryl halide used for N-substitution directly modulated their antibacterial and enzyme inhibitory potential. researchgate.net

The table below summarizes the impact of substituents on the activity of selected 2,3-dihydro-1,4-benzodioxin derivatives.

| Core Structure | Position of Substitution | Substituent | Observed Biological Activity |

| 2-(aminomethyl)-1,4-benzodioxin | 6-position | -OH | High inhibition of LDL peroxidation |

| 2-carboxamido-1,4-benzodioxin | 6-position | -OH | High inhibition of LDL peroxidation |

| 2,3-dihydro-1,4-benzodioxin | 5- or 6-position | -SO₂NH₂ (Sulfamoyl) | Diuretic and antihypertensive |

| Dihydropyrimidinone-benzodioxin hybrid | Phenyl ring on dihydropyrimidinone | 4-NO₂ (para-nitro) | Most potent antihepatotoxic activity |

| Dihydropyrimidinone-benzodioxin hybrid | Phenyl ring on dihydropyrimidinone | 2-NO₂, 3-NO₂, 4-Cl | Less potent antihepatotoxic activity |

This table is for illustrative purposes and summarizes findings from cited research.

Stereochemical Aspects and Their Contribution to Pharmacological Profiles

Stereochemistry plays a crucial role in the pharmacological profiles of chiral 2,3-dihydro-1,4-benzodioxin derivatives. Since biological macromolecules such as receptors and enzymes are chiral, they often exhibit stereoselective interactions with drug molecules. researchgate.net Enantiomers of the same compound can have different affinities, efficacies, and even different types of activity at the same target. researchgate.net

A striking example of this is seen in 1,4-dioxane (B91453) derivatives that target both α₁-adrenoreceptors (α₁-AR) and 5-HT₁A serotonin (B10506) receptors. Studies have revealed a phenomenon of "reversed enantioselectivity," where the two receptor families prefer opposite enantiomers of the same compound. nih.gov For instance, the (S)-enantiomer of one derivative proved to be a potent and highly selective 5-HT₁A receptor agonist. In contrast, for a different derivative, the (R)-enantiomer was the eutomer (the more active enantiomer) at the α₁d-AR subtype and was the most potent in producing anticancer effects in human prostate cancer cells. nih.gov This demonstrates that chirality is a key factor not only for potency but also for receptor selectivity.

The precise three-dimensional configuration of these molecules is a critical determinant of their properties. mdpi.com The synthesis of derivatives often creates new chiral centers, and the resulting diastereomers can have distinct biological activities. For example, in the synthesis of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, the separation and characterization of the (2S, 1R) and (2S, 1S) diastereomers were essential, as these intermediates are used to synthesize analogs with specific pharmacological targets. mdpi.com The different spatial arrangements of the substituents on the chiral centers directly influence how the molecule fits into its biological target, thereby governing its pharmacological response.

Comparative SAR Analyses with Related Benzodioxin Analogues and Heterocyclic Hybrids

To further understand the SAR of 2,3-dihydro-1,4-benzodioxin derivatives, it is instructive to compare them with structurally related analogues and hybrid molecules. These comparisons help to identify the key structural features essential for a particular biological activity.

Bioisosteric Replacement: One common strategy is bioisosteric replacement, where a part of the molecule is exchanged for a chemically different group with similar physical properties. The replacement of the benzene (B151609) ring of the benzodioxin core with a pyridine (B92270) ring yields 1,4-dioxino-[2,3-b]pyridine analogues. eurekaselect.com These heterocyclic analogues have demonstrated significant biological potential in areas such as central nervous system and cardiovascular diseases, indicating that the fused aromatic system can be successfully modified to alter selectivity and properties while retaining activity. eurekaselect.com

Ring System Analogues: Comparisons with different but related heterocyclic systems can also be informative. For example, when developing cyclic analogs of the drug isoxsuprine, derivatives containing the 2,3-dihydro-1,4-benzodioxin ring were compared to those with a 1,3-benzodioxol ring. nih.gov Such studies help elucidate the optimal ring size and heteroatom arrangement for a desired pharmacological effect. Another study explored the replacement of the entire 1,4-benzodioxane fused ring system with a simpler, non-aromatic 1,4-dioxane ring, which proved to be a suitable scaffold for developing selective α₁D-AR antagonists and 5-HT₁A receptor agonists. researchgate.net

Heterocyclic Hybrids: The creation of hybrid molecules by linking the 1,4-benzodioxane moiety to other pharmacologically active heterocyclic systems is a powerful strategy for developing novel compounds.

Dihydropyrimidinone-benzodioxin hybrids have been synthesized and tested for antihepatotoxic activity. SAR analysis revealed that both the dihydropyrimidinone and the 1,4-benzodioxane moieties were necessary for the observed activity. nih.gov

Pyrrole-benzodioxin hybrids have been investigated as anti-inflammatory agents, with some derivatives showing greater activity than the standard drug ibuprofen. researchgate.net

Sulfonamide-acetamide-benzodioxin hybrids have been developed as potential enzyme inhibitors. scielo.br

These comparative analyses demonstrate that while the 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold, its biological activity can be modulated or enhanced by replacing it with related ring systems or by combining it with other heterocyclic structures to create novel hybrid molecules with potentially improved or new pharmacological profiles.

Derivatives and Analogues of 2,3 Dihydro 1,4 Benzodioxin 5 Ylmethanol

Synthesis and Characterization of Novel Benzodioxin-Based Derivatives

The synthesis of novel derivatives based on the 2,3-dihydro-1,4-benzodioxin structure is a significant area of research, driven by the quest for compounds with improved pharmacological profiles. Various synthetic strategies have been employed to create a diverse library of these molecules.

A common approach involves the modification of functional groups attached to the benzodioxin core. For instance, starting from 2,3-dihydroxybenzoic acid, a multi-step synthesis can yield 2,3-dihydrobenzo[b] scielo.brbiointerfaceresearch.comdioxine-5-carboxamide. nih.gov This process includes esterification, alkylation with 1,2-dibromoethane (B42909) to form the dioxin ring, hydrolysis of the ester, and finally, conversion to the carboxamide. nih.gov Another versatile starting material is N-2,3-dihydrobenzo scielo.brbiointerfaceresearch.com-dioxin-6-amine, which can be reacted with sulfonyl chlorides and subsequently with various bromo-acetamides to produce a range of sulfonamide-acetamide derivatives. scielo.brscielo.br

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose. Infrared (IR) spectroscopy is used to identify key functional groups, such as N-H, C=O, and SO2 stretching vibrations. scielo.brscielo.brmdpi.com Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the chemical environment of protons in the molecule, confirming the arrangement of substituents on the benzodioxin ring and the attached side chains. scielo.brnih.govmdpi.com High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized derivatives. mdpi.com

Table 1: Synthesis and Characterization Data of Selected 2,3-Dihydro-1,4-benzodioxin Derivatives

| Compound Name | Starting Material | Synthetic Method | Characterization Highlights | Reference |

|---|---|---|---|---|

| N-(2,3-dihydrobenzo scielo.brbiointerfaceresearch.com-dioxin-6-yl)-4-methylbenzenesulfonamide | 2,3-dihydro-1,4-benzodioxin-6-amine | Reaction with 4-methylbenzenesulfonyl chloride in aqueous alkaline medium. | m.p. 129-130 °C; IR (cm⁻¹): 3248 (N-H), 1383 (SO₂); ¹H-NMR confirmed structure. | scielo.br |

| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(4-methylphenyl)acetamide | N-(2,3-dihydrobenzo scielo.brbiointerfaceresearch.com-dioxin-6-yl)-4-methylbenzenesulfonamide | Reaction with 2-bromo-N-(4-methylphenyl)acetamide in DMF with LiH. | m.p. 95-96 °C; IR (cm⁻¹): 3257 (N-H), 1719 (C=O), 1389 (SO₂); ¹H-NMR confirmed structure. | scielo.br |

| 2,3-dihydrobenzo[b] scielo.brbiointerfaceresearch.comdioxine-5-carboxamide | Methyl 2,3-dihydrobenzo[b] scielo.brbiointerfaceresearch.comdioxine-5-carboxylate | Hydrolysis with LiOH followed by conversion to carboxamide using the mixed-anhydride method. | m.p. 130–132 °C; ¹H NMR and ¹³C NMR data consistent with the structure; HRMS confirmed molecular formula. | nih.gov |

| 2-(benzo[d] ontosight.aiscielo.brdioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | 2-(benzo[d] ontosight.aiscielo.brdioxol-5-yl)acetic acid | Coupling with 4-chloro-2,5-dimethoxyaniline (B1194742) using EDCI and DMAP in DCM. | IR (cm⁻¹): 1675.38 (C=O); ¹H NMR, ¹³C NMR, and HRMS confirmed the structure. | mdpi.com |

Development of Heterocyclic Hybrids Incorporating the 2,3-Dihydro-1,4-benzodioxin Moiety (e.g., Triazoles, Purines)

To explore novel chemical space and biological activities, the 2,3-dihydro-1,4-benzodioxin moiety has been strategically hybridized with various heterocyclic systems, most notably triazoles and purines. researchgate.netnih.gov This approach aims to combine the pharmacophoric features of both ring systems to create synergistic effects and target a wider range of biological pathways.

Triazole Hybrids: The 1,2,4-triazole (B32235) ring is a well-known pharmacophore present in numerous drugs with diverse activities. researchgate.net A series of 1,2,4-triazole derivatives incorporating the 1,4-benzodioxan fragment have been designed and synthesized. zhaojgroup.comnih.gov The synthetic route typically involves the preparation of a key intermediate, such as a hydrazide or an isothiocyanate derived from a benzodioxin carboxylic acid, which then undergoes cyclization to form the triazole ring. zhaojgroup.comiaea.org For example, 1,4-benzodioxane-2-carboxylic acid can be converted to its corresponding hydrazide, which is then reacted with a phenyl isothiocyanate and subsequently cyclized under basic conditions to yield the desired 1,2,4-triazole-3-thione derivatives. zhaojgroup.com These hybrids have been investigated for various biological activities, including their potential as antitumor agents. zhaojgroup.comnih.gov

Purine (B94841) Hybrids: Purines are fundamental components of nucleic acids and play crucial roles in numerous biochemical processes, making their derivatives valuable in drug discovery. nih.gov The synthesis of hybrids linking the benzodioxin scaffold to a purine ring has been explored to develop new therapeutic agents. These syntheses often involve creating a linker of a specific length between the two moieties, which has been found to be critical for biological activity. nih.gov For example, N-(purin-6-yl)amino carboxylic acids can be coupled with benzoxazine (B1645224) or benzodioxin derivatives to form the final hybrid molecules. The resulting compounds have been evaluated for their cytotoxic activity against various cancer cell lines. nih.gov

Table 2: Examples of Benzodioxin-Heterocyclic Hybrids

| Hybrid Class | Synthetic Strategy | Key Intermediates | Potential Biological Activity | Reference(s) |

|---|---|---|---|---|

| 1,2,4-Triazoles | Cyclization of benzodioxan-derived hydrazides with isothiocyanates. | (2,3-dihydro-1,4-benzodioxan-2-yl)methanamine, 1,4-benzodioxane-2-carbohydrazide. | Antitumor, Methionine aminopeptidase (B13392206) (MetAP2) inhibition. | zhaojgroup.com, researchgate.net, nih.gov |

| Purines | Coupling of N-(purin-6-yl)amino carboxylic acids with benzodioxin/benzoxazine amines. | N-(purin-6-yl)aminoalkanoic acids, substituted benzoxazine amines. | Cytotoxic against cancer cell lines. | nih.gov |

Strategic Structural Modifications for Enhanced Biological Activities and Pharmacological Profiles

Strategic structural modifications of the 2,3-dihydro-1,4-benzodioxin scaffold are undertaken to optimize biological activity, improve selectivity, and enhance pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential in guiding these modifications.